Ethyl 3-[(4-carbamoylphenyl)carbamoyl]propanoate
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Overview
Description
Ethyl 3-[(4-carbamoylphenyl)carbamoyl]propanoate is a chemical compound with the molecular formula C13H16N2O4. It is known for its unique structure, which includes an ethyl ester group, an aniline derivative, and a butanoate moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-[(4-carbamoylphenyl)carbamoyl]propanoate typically involves the reaction of ethyl 4-oxobutanoate with 4-(aminocarbonyl)aniline under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale chemical reactors and advanced purification techniques to achieve high yields and purity. The process often includes steps such as solvent extraction, crystallization, and distillation .
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-[(4-carbamoylphenyl)carbamoyl]propanoate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, amines).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, reduction may yield alcohols, and substitution may yield various substituted derivatives .
Scientific Research Applications
Ethyl 3-[(4-carbamoylphenyl)carbamoyl]propanoate has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: It is studied for its potential biological activities, including enzyme inhibition and interaction with biomolecules.
Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other industrial chemicals
Mechanism of Action
The mechanism of action of Ethyl 3-[(4-carbamoylphenyl)carbamoyl]propanoate involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. Additionally, it may interact with cellular receptors and signaling pathways, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Anilino-1,4-naphthoquinones: These compounds are known for their enzyme inhibition properties and are studied for their potential therapeutic applications.
Ethyl 2-anilino-4-oxo-4,5-dihydrofuran-3-carboxylate: This compound exhibits anti-proliferative and apoptotic activities in certain cancer cell lines.
Uniqueness
Ethyl 3-[(4-carbamoylphenyl)carbamoyl]propanoate is unique due to its specific structure, which allows it to interact with a wide range of molecular targets and exhibit diverse biological activities.
Properties
Molecular Formula |
C13H16N2O4 |
---|---|
Molecular Weight |
264.28 g/mol |
IUPAC Name |
ethyl 4-(4-carbamoylanilino)-4-oxobutanoate |
InChI |
InChI=1S/C13H16N2O4/c1-2-19-12(17)8-7-11(16)15-10-5-3-9(4-6-10)13(14)18/h3-6H,2,7-8H2,1H3,(H2,14,18)(H,15,16) |
InChI Key |
MTKHSYATTBAUDN-UHFFFAOYSA-N |
SMILES |
CCOC(=O)CCC(=O)NC1=CC=C(C=C1)C(=O)N |
Canonical SMILES |
CCOC(=O)CCC(=O)NC1=CC=C(C=C1)C(=O)N |
Origin of Product |
United States |
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